2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound characterized by a formyl group attached to a phenoxy ring, which is further connected to an acetamide moiety. This compound, identified by the CAS number 713502-46-6, has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in research.
The compound is synthesized from readily available precursors such as 3-formylphenol and 2-methoxybenzylamine, typically involving acetic anhydride as a reagent. It falls under the classification of organic compounds and is particularly noted for its functional groups that include aldehyde and amide functionalities, which play significant roles in its chemical reactivity and biological interactions.
The synthesis of 2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide generally involves the following steps:
The molecular formula of 2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide is with a molecular weight of approximately 285.299 g/mol. The structure features:
The compound's structural representation can be expressed using SMILES notation as COC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C=O
, indicating the arrangement of atoms within the molecule.
2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide can undergo several types of chemical reactions:
The mechanism of action for 2-(3-formylphenoxy)-N-(2-methoxyphenyl)acetamide involves interactions with specific molecular targets, such as enzymes or receptors, facilitated by its functional groups. The formyl and acetamide groups are believed to modulate biological pathways, contributing to its observed pharmacological effects, which include antibacterial and anti-inflammatory properties .
These properties are crucial for understanding how the compound behaves under different experimental conditions and its potential applications.
The compound has several applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: